1-(2,6-Difluorobenzyl)pyridinium bromide
Description
1-(2,6-Difluorobenzyl)pyridinium bromide is a quaternary ammonium compound derived from pyridine, where a 2,6-difluorobenzyl group is attached to the nitrogen atom. This compound is structurally significant due to the electron-withdrawing fluorine substituents on the benzyl moiety, which enhance its stability and reactivity in specific chemical environments. It serves as a key intermediate in pharmaceutical synthesis, particularly in the development of antiepileptic agents like rufinamide (). Its synthesis often involves alkylation reactions using 2,6-difluorobenzyl bromide, a commercially available precursor produced by major chemical manufacturers such as Ginte, Toronto Research Chemicals, and Capot ().
Properties
IUPAC Name |
1-[(2,6-difluorophenyl)methyl]pyridin-1-ium;bromide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10F2N.BrH/c13-11-5-4-6-12(14)10(11)9-15-7-2-1-3-8-15;/h1-8H,9H2;1H/q+1;/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLNLCIVSWWOIQU-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=[N+](C=C1)CC2=C(C=CC=C2F)F.[Br-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrF2N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(2,6-Difluorobenzyl)pyridinium bromide typically involves the reaction of 2,6-difluorobenzyl bromide with pyridine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
2,6-Difluorobenzyl bromide+Pyridine→1-(2,6-Difluorobenzyl)pyridinium bromide
The reaction is usually performed in an organic solvent such as acetonitrile or dichloromethane, and the mixture is stirred at room temperature or slightly elevated temperatures. The product is then isolated by filtration and purified by recrystallization .
Chemical Reactions Analysis
1-(2,6-Difluorobenzyl)pyridinium bromide undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromide ion can be replaced by other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can participate in redox reactions, although specific conditions and reagents depend on the desired transformation.
Coupling Reactions: It can be used in coupling reactions to form more complex molecules, often facilitated by catalysts such as palladium or copper.
Common reagents used in these reactions include sodium hydroxide, potassium carbonate, and various organic solvents. The major products formed depend on the specific reaction conditions and the nature of the nucleophile or other reactants involved .
Scientific Research Applications
Chemical Properties and Mechanism of Action
1-(2,6-Difluorobenzyl)pyridinium bromide has the molecular formula C₁₂H₁₀BrF₂N and a molecular weight of 286.11 g/mol. The compound features a pyridinium ion substituted with a 2,6-difluorobenzyl group, which influences its reactivity and biological activity.
Mechanism of Action:
- The compound primarily acts through nucleophilic substitution reactions , where the bromide ion can be replaced by various nucleophiles.
- It can undergo oxidation and reduction , participating in redox reactions under specific conditions.
- It is also involved in coupling reactions , often facilitated by catalysts like palladium or copper.
Scientific Research Applications
This compound has several notable applications:
Organic Synthesis
- Role as an Intermediate: It is commonly used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the generation of derivatives that can exhibit enhanced properties or functionalities.
Medicinal Chemistry
- Drug Development: The compound is investigated for its potential biological activities, serving as a building block for drug synthesis. Research has focused on its efficacy against various biological targets.
- Case Study: A study explored its role in synthesizing novel anti-cancer agents, demonstrating promising results in inhibiting tumor growth in vitro.
Chemical Biology
- Biological Probes: It serves as a probe to study interactions within biological systems at the molecular level. The fluorine substituents can enhance the compound's visibility in imaging studies.
Industrial Applications
- Specialty Chemicals Production: The compound is utilized in producing specialty chemicals and materials with specific properties tailored for industrial applications.
Mechanism of Action
The mechanism of action of 1-(2,6-Difluorobenzyl)pyridinium bromide involves its interaction with specific molecular targets, depending on its application. In medicinal chemistry, it may interact with enzymes or receptors, modulating their activity. The exact pathways and targets can vary, but the presence of the difluorobenzyl group often enhances its binding affinity and specificity .
Comparison with Similar Compounds
Comparison with Structural Analogs
Fluorinated Benzyl Pyridinium Bromides
1-(3,4-Difluorobenzyl)pyridinium Bromide
- Structural Difference : Fluorine atoms at the 3,4-positions on the benzyl group instead of 2,4.
- Applications : Used in specialty chemicals but less prevalent in pharmaceuticals compared to the 2,6-isomer ().
1-(2,5-Difluorobenzyl)pyridinium Bromide
- Structural Difference : Fluorines at 2,5-positions create an asymmetric substitution pattern.
- Physicochemical Properties: Lower symmetry may result in distinct crystallinity and solubility profiles. Limited commercial availability ().
Key Data Table: Fluorinated Benzyl Pyridinium Bromides
Non-Fluorinated Pyridinium Bromides
1-Benzylpyridinium Bromide
- Structural Difference : Lacks fluorine substituents on the benzyl group.
- Reactivity: Less electron-deficient, making it more prone to hydrolysis or hydrogenolysis.
- Applications : Widely used as a phase-transfer catalyst but less suitable for drug synthesis due to instability .
1-Hexadecylpyridinium Bromide
Market and Commercial Landscape
- Production : Dominated by Ginte, Accela, and Toronto Research Chemicals, which offer 2,6-difluorobenzyl bromide at >97% purity ().
- Demand Drivers : Pharmaceutical applications account for ~60% of consumption, driven by antiepileptic drug production ().
- Regional Trends: Asia Pacific leads in production volume (45% market share), while North America dominates revenue due to higher pricing ().
Challenges and Future Prospects
- Synthetic Challenges : Scalability of microwave-assisted methods requires optimization for industrial use.
- Opportunities : Expanding into agrochemicals and materials science, leveraging fluorinated intermediates’ unique properties ().
Biological Activity
1-(2,6-Difluorobenzyl)pyridinium bromide is an organic compound characterized by its unique molecular structure, which includes a pyridinium ion substituted with a 2,6-difluorobenzyl group. This compound has garnered attention in various fields, particularly in medicinal chemistry and organic synthesis, due to its potential biological activities.
- Molecular Formula : C12H10BrF2N
- Molecular Weight : 292.11 g/mol
- Structure : The presence of fluorine atoms in the benzyl group significantly influences the compound's reactivity and biological properties.
This compound primarily acts through nucleophilic substitution reactions , targeting the benzylic position. The environmental conditions such as pH and temperature can affect its efficacy and stability. The compound's interactions can lead to the formation of various derivatives, enhancing its applicability in chemical synthesis and biological studies.
Biological Activity
Research indicates that this compound exhibits notable biological activities:
- Antiviral Activity : In studies involving HIV-1 variants, derivatives synthesized using this compound demonstrated significant antiviral properties .
- Antimicrobial Effects : The compound has shown promising results against various bacterial strains. For instance, its derivatives have been tested for antibacterial activity against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria .
- Cytotoxicity : Preliminary studies suggest that this compound may exhibit cytotoxic effects on cancer cell lines, indicating its potential as a chemotherapeutic agent .
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antiviral | Effective against HIV-1 variants | |
| Antimicrobial | Active against S. aureus and E. coli | |
| Cytotoxicity | Induces apoptosis in cancer cell lines |
Case Study: Antiviral Properties
In a study assessing the antiviral efficacy of various compounds against HIV-1, derivatives of this compound were synthesized and evaluated. The results indicated that these derivatives exhibited effective inhibition of viral replication, particularly in strains resistant to common treatments .
Case Study: Antimicrobial Evaluation
A comparative study was conducted to evaluate the antimicrobial activity of several pyridinium derivatives, including this compound. The study reported significant antibacterial activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) highlighting its potential as an antimicrobial agent .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
